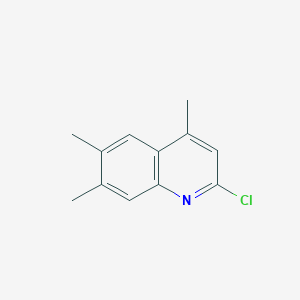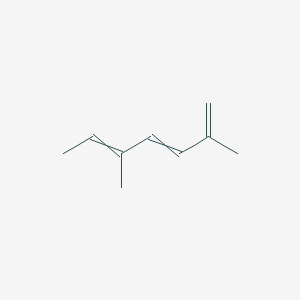![molecular formula C18H25BrN2O B14389797 N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea CAS No. 89472-83-3](/img/structure/B14389797.png)
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Bicyclo[221]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea is a complex organic compound that features a bicyclic heptane structure with a bromophenyl group and a propylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized from norbornane through a series of reactions including bromination and subsequent substitution reactions . The bromophenyl group can be introduced via a Grignard reaction with 4-bromobenzyl bromide . Finally, the propylurea moiety is added through a reaction with propyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea has several scientific research applications:
作用机制
The mechanism of action of N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propylurea moiety can form hydrogen bonds with active site residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of the urea moiety.
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without any functional groups.
N-Substituted Bicyclo-Heptan-2-Amines: Compounds with similar bicyclic structures but different substituents.
Uniqueness
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea is unique due to its combination of a bicyclic heptane core, a bromophenyl group, and a propylurea moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
属性
CAS 编号 |
89472-83-3 |
|---|---|
分子式 |
C18H25BrN2O |
分子量 |
365.3 g/mol |
IUPAC 名称 |
1-(2-bicyclo[2.2.1]heptanyl)-1-[(4-bromophenyl)methyl]-3-propylurea |
InChI |
InChI=1S/C18H25BrN2O/c1-2-9-20-18(22)21(12-13-4-7-16(19)8-5-13)17-11-14-3-6-15(17)10-14/h4-5,7-8,14-15,17H,2-3,6,9-12H2,1H3,(H,20,22) |
InChI 键 |
XZDROFQSNPKJIO-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)N(CC1=CC=C(C=C1)Br)C2CC3CCC2C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


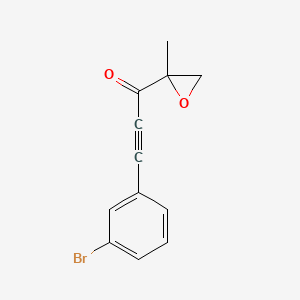
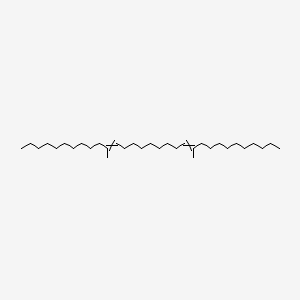
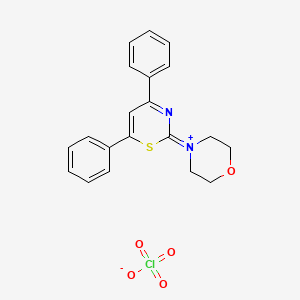
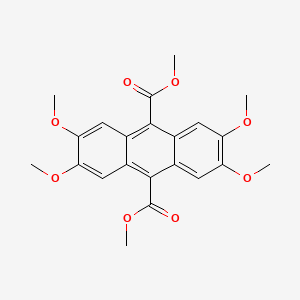
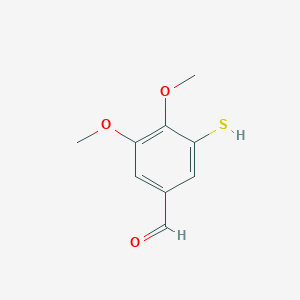

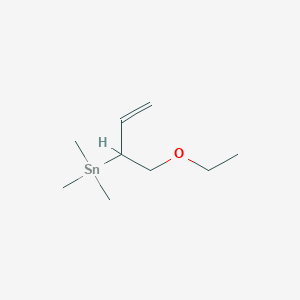
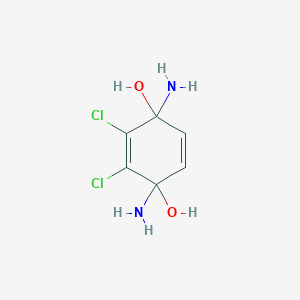
![1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14389756.png)
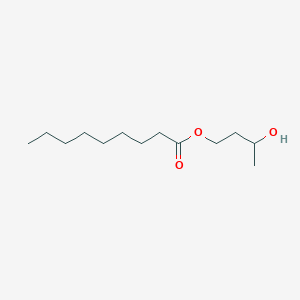
![5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14389765.png)
![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
